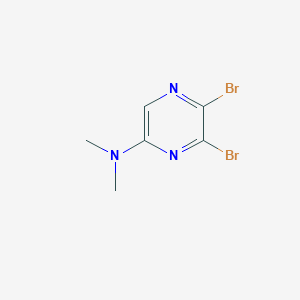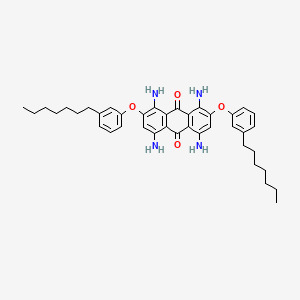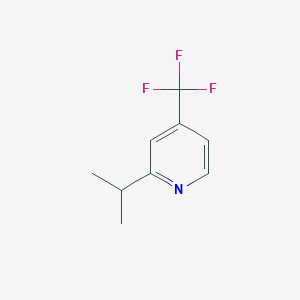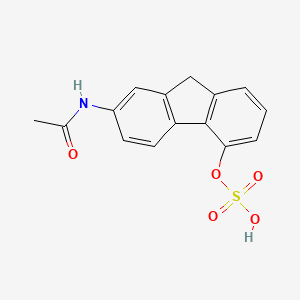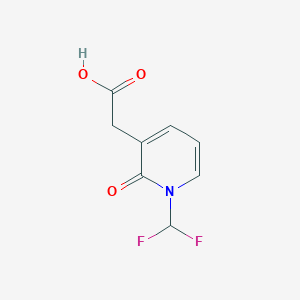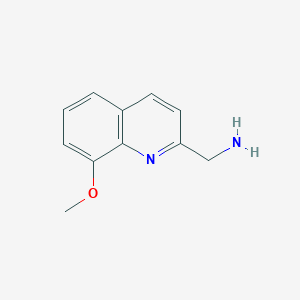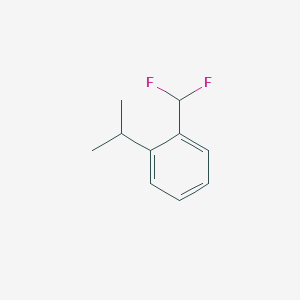
1-(Difluoromethyl)-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-2-isopropylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an isopropyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperatures.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-2-isopropylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, is also common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Difluoromethyl)-2-isopropylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-2-isopropylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-2-isopropylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
1-(Difluoromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 1-(Difluoromethyl)-2-isopropylbenzene is unique due to the presence of both the difluoromethyl and isopropyl groups, which confer distinct lipophilicity and hydrogen bonding capabilities. These properties make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12F2 |
|---|---|
Poids moléculaire |
170.20 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,10H,1-2H3 |
Clé InChI |
STERQFIZWRUAIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


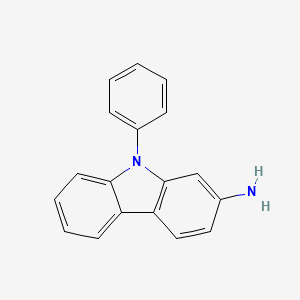
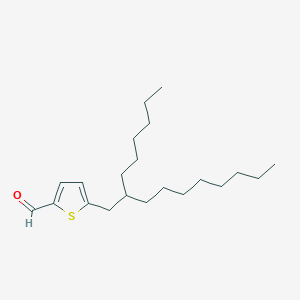

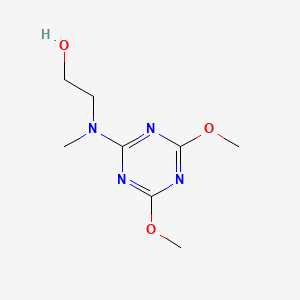
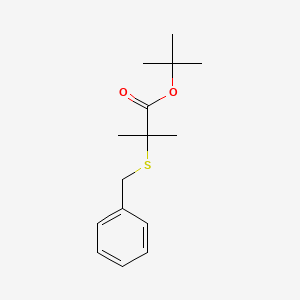


![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
